molecular formula C11H14ClNOS B1493289 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one CAS No. 2092464-05-4

2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one

Cat. No. B1493289
CAS RN: 2092464-05-4
M. Wt: 243.75 g/mol
InChI Key: OXHRSTXDQQGDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is an organic compound with the molecular formula C8H10ClNO2. It is a white crystalline solid with a melting point of 69-71°C. It is a member of the thienopyridine family and has been used in the synthesis of a variety of compounds. This compound has a wide range of applications in the fields of medicine, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and dihydroorotate dehydrogenase (DHODH). In addition, it has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects
2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), which is involved in the production of pyrimidine nucleotides. Finally, it has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glycogen metabolism.

Advantages and Limitations for Lab Experiments

2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is a relatively stable compound, making it an ideal starting material for laboratory experiments. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, it should be noted that this compound is not approved for human use and should only be used in laboratory experiments.

Future Directions

The potential applications of 2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one are vast. Further research could be conducted to investigate the potential of this compound as an inhibitor of other enzymes, such as phosphodiesterase-4 (PDE-4) and cyclooxygenase-1 (COX-1). In addition, further research could be conducted to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Finally, further research could be conducted to investigate the potential of this compound as a tool for drug development and delivery.

Scientific Research Applications

2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including thienopyridine-based inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of thienopyridine-based inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). In addition, it has been used in the synthesis of thienopyridine-based inhibitors of the enzyme glycogen synthase kinase-3 (GSK-3).

properties

IUPAC Name

2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-2-9(12)11(14)13-5-3-10-8(7-13)4-6-15-10/h4,6,9H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHRSTXDQQGDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=C(C1)C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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